molecular formula C14H15N5O4 B1666586 Benzoadenosine CAS No. 60189-62-0

Benzoadenosine

Cat. No.: B1666586
CAS No.: 60189-62-0
M. Wt: 317.30 g/mol
InChI Key: SPJSEZDBZALDCW-UHFFFAOYSA-N
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Description

Benzoadenosine is a complex organic compound that features a unique combination of an imidazoquinazoline moiety and a hydroxymethyl oxolane ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoadenosine typically involves multi-step organic reactions. The process may start with the preparation of the imidazoquinazoline core, followed by the introduction of the hydroxymethyl oxolane ring. Common reagents might include various amines, aldehydes, and protecting groups to ensure selective reactions.

Industrial Production Methods

Industrial production of such compounds often requires optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, high-pressure reactors, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxymethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions might target the imidazoquinazoline moiety, potentially altering its electronic properties.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at positions adjacent to the amino group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, sulfonates.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while substitution could introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, Benzoadenosine can be used as a building block for the synthesis of more complex molecules.

Biology

Biologically, compounds with similar structures are often investigated for their potential as enzyme inhibitors or receptor agonists/antagonists.

Medicine

In medicine, such compounds might be explored for their therapeutic potential, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.

Industry

Industrially, these compounds could be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action for Benzoadenosine likely involves interaction with specific molecular targets such as enzymes or receptors. The imidazoquinazoline moiety may bind to active sites, altering the function of the target protein and modulating biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • Benzoadenosine
  • (2R,3R,4S,5R)-2-(8-aminoimidazo[4,5-g]quinazolin-3-yl)-5-(methyl)oxolane-3,4-diol
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

CAS No.

60189-62-0

Molecular Formula

C14H15N5O4

Molecular Weight

317.30 g/mol

IUPAC Name

2-(8-aminoimidazo[4,5-g]quinazolin-3-yl)-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C14H15N5O4/c15-13-6-1-8-9(2-7(6)16-4-17-13)19(5-18-8)14-12(22)11(21)10(3-20)23-14/h1-2,4-5,10-12,14,20-22H,3H2,(H2,15,16,17)

InChI Key

SPJSEZDBZALDCW-UHFFFAOYSA-N

Isomeric SMILES

C1=C2C(=CC3=C1N=CN3[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N=CN=C2N

SMILES

C1=C2C(=CC3=C1N=CN3C4C(C(C(O4)CO)O)O)N=CN=C2N

Canonical SMILES

C1=C2C(=CC3=C1N=CN3C4C(C(C(O4)CO)O)O)N=CN=C2N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Benzoadenosine;  NSC 287022;  NSC-287022;  NSC287022;  Lin-benzoadenosine; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzoadenosine
Reactant of Route 2
Benzoadenosine
Reactant of Route 3
Benzoadenosine
Reactant of Route 4
Benzoadenosine
Reactant of Route 5
Benzoadenosine
Reactant of Route 6
Benzoadenosine

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